4-Aminobenzoic acid;undecan-1-ol
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Overview
Description
4-Aminobenzoic acid and undecan-1-ol are two distinct compoundsIt is a white solid that is slightly soluble in water It is a colorless, water-insoluble liquid with a floral citrus-like odor .
Preparation Methods
4-Aminobenzoic acid: can be synthesized through two main industrial routes:
Reduction of 4-nitrobenzoic acid: This method involves the reduction of 4-nitrobenzoic acid to produce 4-aminobenzoic acid.
Hoffman degradation of the monoamide derived from terephthalic acid: This method involves the degradation of the monoamide derived from terephthalic acid to produce 4-aminobenzoic acid.
Undecan-1-ol: is commonly produced by the reduction of undecanal, the analogous aldehyde .
Chemical Reactions Analysis
4-Aminobenzoic acid: undergoes various types of reactions:
Esterification: It can react with ethanol in the presence of sulfuric acid to form esters.
Reduction: It can be reduced to produce different derivatives.
Substitution: It can undergo substitution reactions due to the presence of amino and carboxyl groups.
Undecan-1-ol: can undergo oxidation to form undecanal and further oxidation to form undecanoic acid .
Scientific Research Applications
4-Aminobenzoic acid: has extensive applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various compounds.
Biology: It is an intermediate in the synthesis of folate by bacteria, plants, and fungi.
Industry: It is used in the preparation of folate and other compounds.
Undecan-1-ol: is used as a flavoring ingredient in foods due to its floral citrus-like odor .
Mechanism of Action
4-Aminobenzoic acid: acts as an intermediate in the synthesis of folate by bacteria, plants, and fungi. It is converted to folate through the action of enzymes such as 4-amino-4-deoxychorismate synthase and 4-amino-4-deoxychorismate lyase . Sulfonamide drugs interfere with this process by inhibiting the enzyme dihydropteroate synthetase .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid: Similar to 4-aminobenzoic acid but lacks the amino group.
Salicylic acid: Similar structure but has a hydroxyl group instead of an amino group.
Undecanal: Similar to undecan-1-ol but is an aldehyde instead of an alcohol.
Uniqueness
4-Aminobenzoic acid: is unique due to its dual functional groups (amino and carboxyl) which allow it to participate in a variety of chemical reactions.
Undecan-1-ol: is unique due to its long carbon chain and its use as a flavoring agent.
Properties
CAS No. |
113422-77-8 |
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Molecular Formula |
C18H31NO3 |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
4-aminobenzoic acid;undecan-1-ol |
InChI |
InChI=1S/C11H24O.C7H7NO2/c1-2-3-4-5-6-7-8-9-10-11-12;8-6-3-1-5(2-4-6)7(9)10/h12H,2-11H2,1H3;1-4H,8H2,(H,9,10) |
InChI Key |
JZCNWLFGKDWEHY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCO.C1=CC(=CC=C1C(=O)O)N |
Origin of Product |
United States |
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